molecular formula C4H8O5 B3183630 2,3,4-Trihydroxybutanoic acid CAS No. 10191-35-2

2,3,4-Trihydroxybutanoic acid

Cat. No.: B3183630
CAS No.: 10191-35-2
M. Wt: 136.1 g/mol
InChI Key: JPIJQSOTBSSVTP-UHFFFAOYSA-N
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Description

2,3,4-Trihydroxybutanoic acid, also known as erythronic acid, is an organic compound with the molecular formula C4H8O5. It is a hydroxy acid containing three hydroxyl groups (-OH) and a carboxyl group (-COOH). This compound is a white to colorless solid that is highly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4-Trihydroxybutanoic acid can be synthesized through the oxidation of precursors such as glycerol or erythritol. One common method involves the oxidation of erythritol using a strong oxidizing agent like nitric acid under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of glycerol. This process typically uses catalysts such as platinum or palladium to facilitate the oxidation reaction, resulting in higher yields and purity .

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form compounds such as tartaric acid.

    Reduction: It can be reduced to form erythritol, a sugar alcohol.

    Esterification: The hydroxyl groups can react with carboxylic acids to form esters.

Common Reagents and Conditions:

    Oxidation: Nitric acid, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Esterification: Carboxylic acids, acid catalysts like sulfuric acid.

Major Products Formed:

Scientific Research Applications

2,3,4-Trihydroxybutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4-trihydroxybutanoic acid involves its interaction with various molecular targets and pathways. It acts as a Bronsted acid, donating protons to acceptor molecules. This property allows it to participate in acid-base reactions and influence metabolic processes. The hydroxyl groups enable it to form hydrogen bonds, affecting its solubility and reactivity .

Comparison with Similar Compounds

    Threonic acid: Similar structure but differs in the stereochemistry of the hydroxyl groups.

    Tartaric acid: Contains two hydroxyl groups and two carboxyl groups, making it more acidic.

    Erythritol: A sugar alcohol with four hydroxyl groups but no carboxyl group.

Uniqueness: 2,3,4-Trihydroxybutanoic acid is unique due to its specific arrangement of hydroxyl and carboxyl groups, which confer distinct chemical properties and reactivity. Its ability to participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

2,3,4-trihydroxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIJQSOTBSSVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10863289
Record name 2,3,4-Trihydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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